molecular formula C8H9BF2O3 B3060294 3-Ethoxy-2,4-difluorophenylboronic acid CAS No. 2096341-72-7

3-Ethoxy-2,4-difluorophenylboronic acid

Cat. No.: B3060294
CAS No.: 2096341-72-7
M. Wt: 201.97
InChI Key: MDTWVBBUFJJKQJ-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorophenylboronic acid: is an organoboron compound with the molecular formula C8H9BF2O3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and difluoro groups. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 3-Ethoxy-2,4-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of several organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other reagents and the reaction conditions. For example, the Suzuki-Miyaura cross-coupling reaction is known to be mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethoxy-2,4-difluoroiodobenzene using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,4-difluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups.

Common Reagents and Conditions:

    Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium acetate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to 80°C

Major Products: The major products of these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-Ethoxy-2,4-difluorophenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • 3,4-Difluorophenylboronic acid
  • 3-Ethoxyphenylboronic acid

Uniqueness: 3-Ethoxy-2,4-difluorophenylboronic acid is unique due to the presence of both ethoxy and difluoro substituents on the phenyl ring. These substituents can influence the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its analogs .

Properties

IUPAC Name

(3-ethoxy-2,4-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTWVBBUFJJKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249121
Record name Boronic acid, B-(3-ethoxy-2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-72-7
Record name Boronic acid, B-(3-ethoxy-2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-ethoxy-2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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